molecular formula C15H11Cl2NO4 B068631 1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one CAS No. 175136-25-1

1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one

Cat. No.: B068631
CAS No.: 175136-25-1
M. Wt: 340.2 g/mol
InChI Key: DSHDOBQVSBMJGA-UHFFFAOYSA-N
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Description

1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one is a chemical compound with the molecular formula C15H12Cl2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a dichlorobenzyl group and a nitrophenyl group, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one involves several steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with 4-hydroxy-3-nitroacetophenone in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorobenzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4/c1-9(19)11-3-5-15(14(7-11)18(20)21)22-8-10-2-4-12(16)13(17)6-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHDOBQVSBMJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379373
Record name 1-{4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-25-1
Record name 1-{4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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